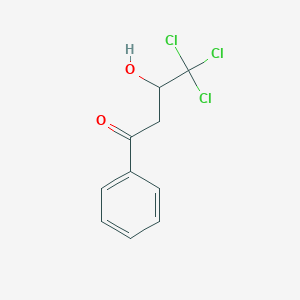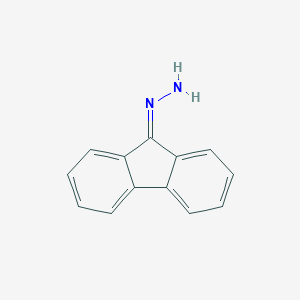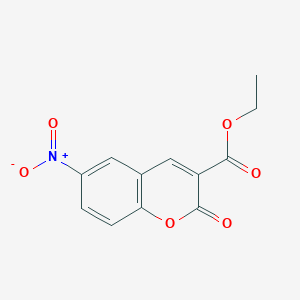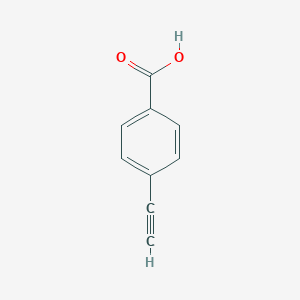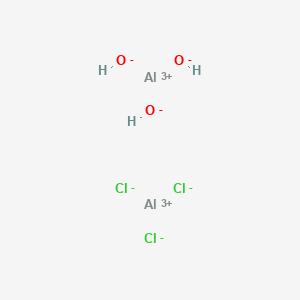
Aluminium chloride dihydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminium chloride dihydroxide, also known as aluminum hydroxychloride, is a chemical compound that is commonly used in cosmetics, antiperspirants, and water treatment. This compound is formed by the reaction of aluminum chloride and sodium hydroxide. Aluminium chloride dihydroxide has gained a lot of attention in recent years due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Aluminium chloride dihydroxide has a wide range of scientific research applications. It is commonly used in water treatment as a coagulant to remove impurities and suspended particles from water. It is also used in the production of paper as a sizing agent to improve the strength and water resistance of the paper. In addition, aluminium hydroxychloride is used in the production of cosmetics and antiperspirants due to its ability to reduce sweat production.
Mecanismo De Acción
The mechanism of action of aluminium chloride dihydroxide is based on its ability to form complexes with proteins and other biomolecules. Aluminium hydroxychloride reacts with the proteins in sweat glands to form a gel-like substance that blocks the sweat ducts. This reduces the amount of sweat produced by the body. In water treatment, aluminium hydroxychloride works by forming flocs with impurities and suspended particles, which can then be easily removed by sedimentation or filtration.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of aluminium chloride dihydroxide depend on the concentration and exposure time. In antiperspirants, long-term exposure to high concentrations of aluminium hydroxychloride can cause skin irritation and allergic reactions. In water treatment, the use of high concentrations of aluminium hydroxychloride can lead to the formation of harmful byproducts such as trihalomethanes (THMs) that are known to cause cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aluminium chloride dihydroxide has several advantages for lab experiments. It is readily available, easy to handle, and relatively inexpensive. It is also a versatile compound that can be used in various applications such as water treatment, paper production, and cosmetics. However, aluminium hydroxychloride has some limitations for lab experiments. It is a reactive compound that can react with other chemicals in the lab, making it difficult to control the reaction conditions. In addition, the use of high concentrations of aluminium hydroxychloride can lead to the formation of harmful byproducts that can affect the accuracy of the results.
Direcciones Futuras
There are several future directions for the research and development of aluminium chloride dihydroxide. One of the areas of interest is the use of aluminium hydroxychloride in the production of advanced materials such as ceramics and composites. Another area of interest is the development of new water treatment technologies that can reduce the formation of harmful byproducts such as THMs. Furthermore, the use of aluminium hydroxychloride in the production of pharmaceuticals and biotechnology products is also an area of interest that requires further research.
Conclusion
Aluminium chloride dihydroxide is a versatile compound that has a wide range of applications in various fields. Its unique properties and potential applications make it a subject of interest for scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Aluminium chloride dihydroxide have been discussed in this paper. Further research is needed to explore the full potential of this compound in various applications.
Métodos De Síntesis
The synthesis method of aluminium chloride dihydroxide involves the reaction of Aluminium chloride dihydroxide chloride and sodium hydroxide. The reaction is exothermic, and it produces a white precipitate. The chemical equation for the synthesis of Aluminium chloride dihydroxide hydroxychloride is as follows:
AlCl3 + 3NaOH → Al(OH)3 + 3NaCl
The obtained white precipitate is then washed and dried to obtain the final product. The purity and properties of the final product can be controlled by adjusting the reaction conditions such as temperature, pH, and reactant concentrations.
Propiedades
Número CAS |
10284-64-7 |
|---|---|
Nombre del producto |
Aluminium chloride dihydroxide |
Fórmula molecular |
Al2Cl3H3O3 |
Peso molecular |
211.34 g/mol |
Nombre IUPAC |
dialuminum;trichloride;trihydroxide |
InChI |
InChI=1S/2Al.3ClH.3H2O/h;;3*1H;3*1H2/q2*+3;;;;;;/p-6 |
Clave InChI |
FBHQIDMRNLJKDZ-UHFFFAOYSA-H |
SMILES |
[OH-].[OH-].[OH-].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-] |
SMILES canónico |
[OH-].[OH-].[OH-].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



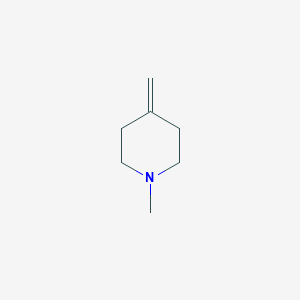
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)
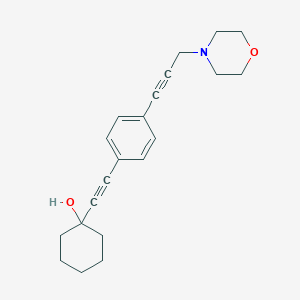
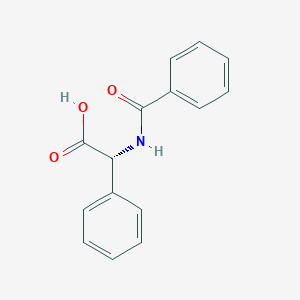
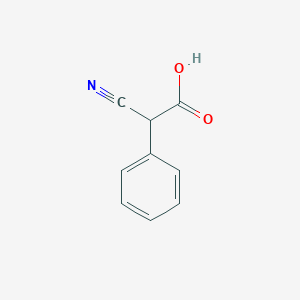
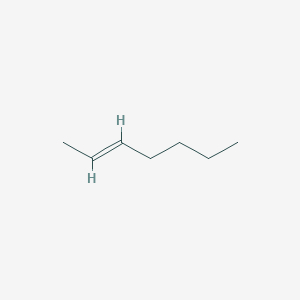
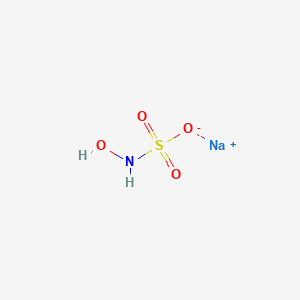
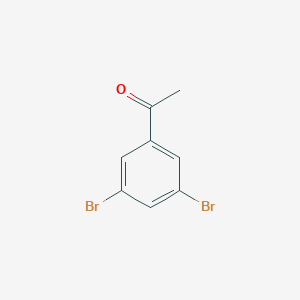
![6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)
